molecular formula C17H17NO2S B293230 Ethyl 2-[(4-methylbenzothioyl)amino]benzoate

Ethyl 2-[(4-methylbenzothioyl)amino]benzoate

Cat. No. B293230
M. Wt: 299.4 g/mol
InChI Key: NJVGMJDYVZCFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-methylbenzothioyl)amino]benzoate, also known as MMB-2201, is a synthetic cannabinoid that was first identified in 2014. It is a potent agonist of the cannabinoid receptors and has been used in scientific research to study the endocannabinoid system.

Mechanism of Action

Ethyl 2-[(4-methylbenzothioyl)amino]benzoate acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When Ethyl 2-[(4-methylbenzothioyl)amino]benzoate binds to these receptors, it activates a signaling cascade that leads to various biochemical and physiological effects. The exact mechanism of action of Ethyl 2-[(4-methylbenzothioyl)amino]benzoate is not fully understood, but it is thought to involve modulation of neurotransmitter release and ion channel activity.
Biochemical and Physiological Effects:
Ethyl 2-[(4-methylbenzothioyl)amino]benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its psychoactive effects. Ethyl 2-[(4-methylbenzothioyl)amino]benzoate has also been shown to affect the activity of various ion channels and receptors, including the GABA(A) receptor and the TRPV1 receptor. These effects may contribute to its analgesic and anxiolytic properties.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(4-methylbenzothioyl)amino]benzoate has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. Ethyl 2-[(4-methylbenzothioyl)amino]benzoate is also relatively easy to synthesize, which makes it readily available for research purposes. However, Ethyl 2-[(4-methylbenzothioyl)amino]benzoate has some limitations for lab experiments. It has been shown to be highly potent and may cause adverse effects at low doses. Additionally, Ethyl 2-[(4-methylbenzothioyl)amino]benzoate has not been extensively studied in humans, so its safety profile is not well established.

Future Directions

There are several future directions for research on Ethyl 2-[(4-methylbenzothioyl)amino]benzoate. One area of interest is the development of more selective agonists for the CB1 and CB2 receptors. This could lead to the development of new drugs for the treatment of various medical conditions. Additionally, there is a need for further research on the safety and toxicity of Ethyl 2-[(4-methylbenzothioyl)amino]benzoate, particularly in humans. Finally, the effects of Ethyl 2-[(4-methylbenzothioyl)amino]benzoate on the endocannabinoid system and other physiological processes should be further investigated to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of Ethyl 2-[(4-methylbenzothioyl)amino]benzoate involves the reaction of 4-methylthiophenol with ethyl 2-bromo-3-(1-(4-methylbenzyl)-1H-indol-3-yl)propanoate in the presence of a base. The resulting product is then treated with hydrochloric acid to yield Ethyl 2-[(4-methylbenzothioyl)amino]benzoate. This synthesis method has been described in detail in a scientific paper by Banister et al. (2015).

Scientific Research Applications

Ethyl 2-[(4-methylbenzothioyl)amino]benzoate has been used in scientific research to study the endocannabinoid system. It has been shown to bind to both CB1 and CB2 receptors with high affinity and has been used to investigate the role of these receptors in various physiological processes. Ethyl 2-[(4-methylbenzothioyl)amino]benzoate has also been used in studies of the effects of synthetic cannabinoids on the brain and behavior.

properties

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

ethyl 2-[(4-methylbenzenecarbothioyl)amino]benzoate

InChI

InChI=1S/C17H17NO2S/c1-3-20-17(19)14-6-4-5-7-15(14)18-16(21)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,18,21)

InChI Key

NJVGMJDYVZCFPN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.